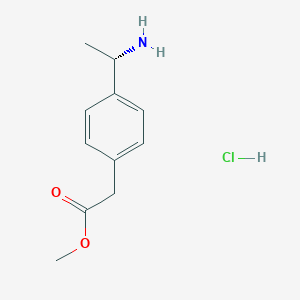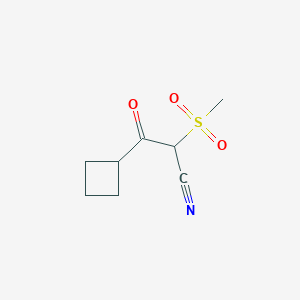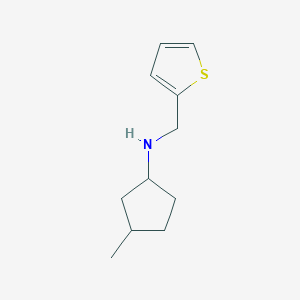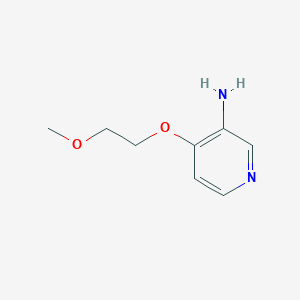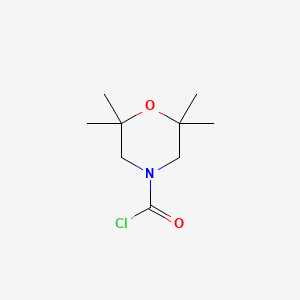
2,2,6,6-Tetramethylmorpholine-4-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,6,6-Tetramethylmorpholine-4-carbonyl chloride is an organic compound with the molecular formula C₉H₁₆ClNO₂. It is a derivative of morpholine, characterized by the presence of four methyl groups and a carbonyl chloride functional group. This compound is known for its reactivity and is used in various chemical syntheses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,6,6-Tetramethylmorpholine-4-carbonyl chloride typically involves the chlorination of 2,2,6,6-Tetramethylmorpholine. The reaction is carried out using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ as chlorinating agents. The reaction conditions usually include:
- Temperature: 0-5°C
- Solvent: Dichloromethane (CH₂Cl₂) or chloroform (CHCl₃)
- Reaction time: 2-4 hours
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Continuous flow reactors to ensure efficient mixing and heat transfer
- Use of automated systems to control reaction parameters
- Purification steps such as distillation or recrystallization to obtain high-purity product
Analyse Chemischer Reaktionen
Types of Reactions: 2,2,6,6-Tetramethylmorpholine-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 2,2,6,6-Tetramethylmorpholine and hydrochloric acid.
Reduction: It can be reduced to 2,2,6,6-Tetramethylmorpholine using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, alcohols, thiols), solvents (dichloromethane, tetrahydrofuran), temperature (room temperature to reflux)
Hydrolysis: Water, acidic or basic conditions, temperature (room temperature to 50°C)
Reduction: Lithium aluminum hydride, ether solvents, temperature (0-25°C)
Major Products:
Substitution: Amides, esters, thioesters
Hydrolysis: 2,2,6,6-Tetramethylmorpholine, hydrochloric acid
Reduction: 2,2,6,6-Tetramethylmorpholine
Wissenschaftliche Forschungsanwendungen
2,2,6,6-Tetramethylmorpholine-4-carbonyl chloride is utilized in various scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.
Biology: It serves as a reagent in the modification of biomolecules, such as peptides and proteins.
Medicine: It is involved in the development of drug candidates and active pharmaceutical ingredients (APIs).
Industry: It is used in the production of polymers, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of 2,2,6,6-Tetramethylmorpholine-4-carbonyl chloride involves its reactivity with nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various derivatives, depending on the nucleophile involved. The molecular targets and pathways are primarily related to its role as a reactive intermediate in chemical syntheses.
Vergleich Mit ähnlichen Verbindungen
2,2,6,6-Tetramethylpiperidine: A structurally similar compound with a piperidine ring instead of a morpholine ring.
2,2,6,6-Tetramethyl-4-piperidone: Another related compound with a ketone functional group instead of a carbonyl chloride.
Uniqueness: 2,2,6,6-Tetramethylmorpholine-4-carbonyl chloride is unique due to its specific reactivity and functional group, which allows it to participate in a wide range of chemical reactions. Its ability to form stable derivatives with various nucleophiles makes it a valuable intermediate in synthetic chemistry.
Eigenschaften
Molekularformel |
C9H16ClNO2 |
|---|---|
Molekulargewicht |
205.68 g/mol |
IUPAC-Name |
2,2,6,6-tetramethylmorpholine-4-carbonyl chloride |
InChI |
InChI=1S/C9H16ClNO2/c1-8(2)5-11(7(10)12)6-9(3,4)13-8/h5-6H2,1-4H3 |
InChI-Schlüssel |
SFXDNIHXGVOZEK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CN(CC(O1)(C)C)C(=O)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-Butyl 3-oxo-3H-spiro[furo[2,3-b]pyridine-2,4'-piperidine]-1'-carboxylate](/img/structure/B13319812.png)
![4-((4-Fluoro-2-isopropoxyphenyl)amino)-N-(2-methoxyethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B13319823.png)
![2-Amino-2-[1-(propan-2-yl)-1H-imidazol-2-yl]ethan-1-ol](/img/structure/B13319833.png)
![2-Amino-2-{bicyclo[2.2.1]heptan-2-yl}propanoic acid](/img/structure/B13319835.png)

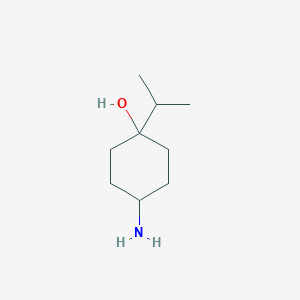
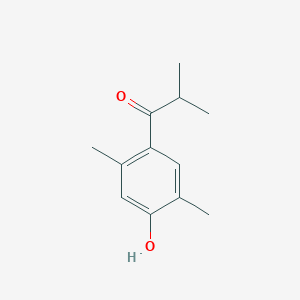
![4-(1-Methoxyethyl)-4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13319848.png)
